
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is an organic compound characterized by the presence of a dibromocyclopropyl group attached to a nitrobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with dibromocarbene. Dibromocarbene can be generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction is carried out under phase-transfer conditions, often using a phase-transfer catalyst to facilitate the transfer of the dibromocarbene into the organic phase where it reacts with the 4-nitrobenzyl bromide .
Industrial Production Methods
the general principles of organic synthesis, such as the use of continuous flow chemistry for improved efficiency and yield, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromocyclopropyl group can undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Reduction: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction: The major product is 1-(2,2-Dibromocyclopropyl)-4-aminobenzene.
Oxidation: Products can include various oxidized forms of the cyclopropyl ring.
Applications De Recherche Scientifique
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dibromocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-Dibromocyclopropyl)-4-fluorobenzene
- 1-(2,2-Dibromocyclopropyl)-4-methoxybenzene
- 1-(2,2-Dibromocyclopropyl)-4-chlorobenzene
Uniqueness
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is unique due to the presence of both a dibromocyclopropyl group and a nitro group.
Propriétés
Numéro CAS |
70372-55-3 |
|---|---|
Formule moléculaire |
C9H7Br2NO2 |
Poids moléculaire |
320.96 g/mol |
Nom IUPAC |
1-(2,2-dibromocyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c10-9(11)5-8(9)6-1-3-7(4-2-6)12(13)14/h1-4,8H,5H2 |
Clé InChI |
NGJNJLGZOFEABY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Br)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
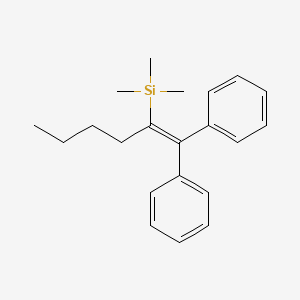
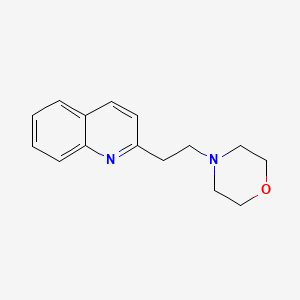
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
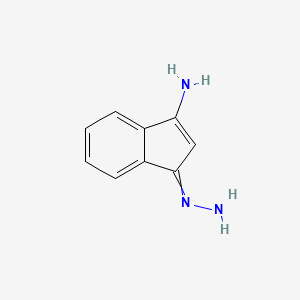
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
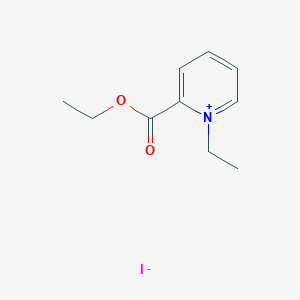
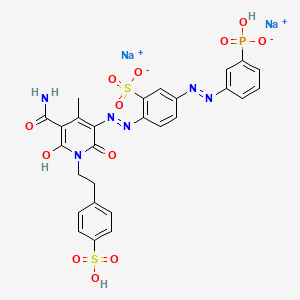
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
